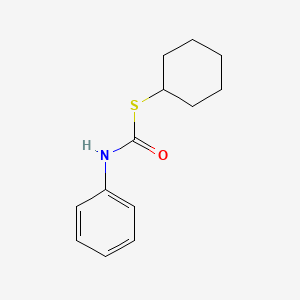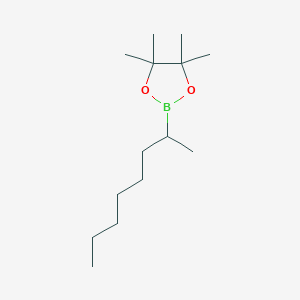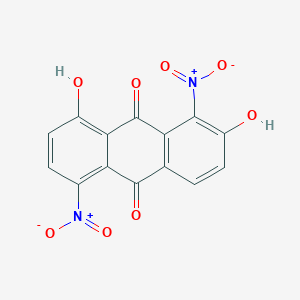
2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups and two nitro groups attached to the anthracene core. It is known for its vibrant color and is used in various industrial applications, particularly in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione typically involves the nitration of 2,8-dihydroxyanthracene-9,10-dione. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration at the 1 and 5 positions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale nitration reactors with precise temperature and concentration controls. Post-reaction, the product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthraquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and binding to specific enzymes and proteins. The compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects .
Comparison with Similar Compounds
1,5-Dihydroxy-4,8-dinitroanthracene-9,10-dione: Similar in structure but with different positions of hydroxyl and nitro groups.
2-Chloro-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione: Contains a chlorine atom in addition to the hydroxyl and nitro groups.
Uniqueness: 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial and research applications .
Properties
CAS No. |
2501-13-5 |
|---|---|
Molecular Formula |
C14H6N2O8 |
Molecular Weight |
330.21 g/mol |
IUPAC Name |
2,8-dihydroxy-1,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-7-4-2-6(15(21)22)10-11(7)14(20)9-5(13(10)19)1-3-8(18)12(9)16(23)24/h1-4,17-18H |
InChI Key |
LQWAWYLCQKSGTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


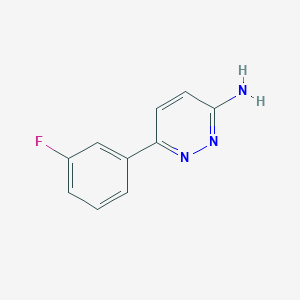
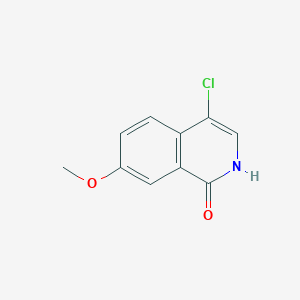
![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)
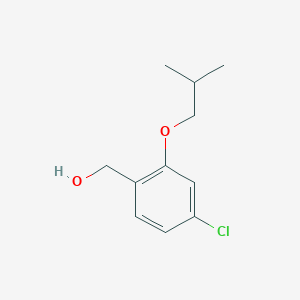
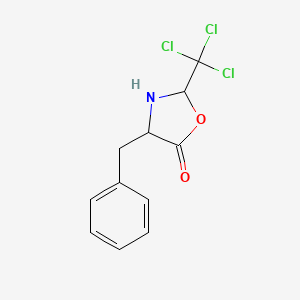
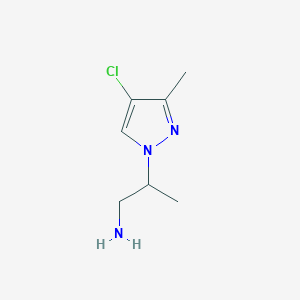
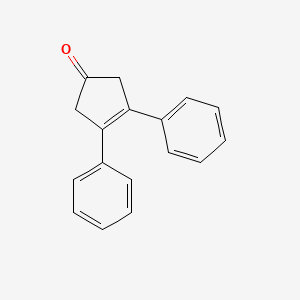
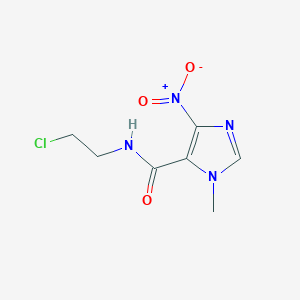
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
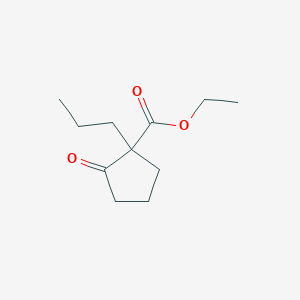
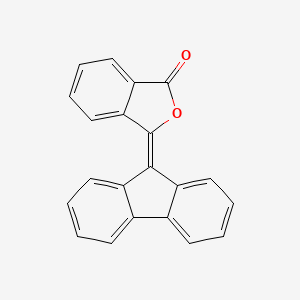
![(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)
